1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine
Brand Name: Vulcanchem
CAS No.: 1017472-05-7
VCID: VC8191711
InChI: InChI=1S/C17H27N3/c1-2-5-16(6-3-1)8-10-19-11-13-20(14-12-19)15-17-7-4-9-18-17/h1-3,5-6,17-18H,4,7-15H2
SMILES: C1CC(NC1)CN2CCN(CC2)CCC3=CC=CC=C3
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine

CAS No.: 1017472-05-7

Cat. No.: VC8191711

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine - 1017472-05-7

Specification

CAS No. 1017472-05-7
Molecular Formula C17H27N3
Molecular Weight 273.4 g/mol
IUPAC Name 1-(2-phenylethyl)-4-(pyrrolidin-2-ylmethyl)piperazine
Standard InChI InChI=1S/C17H27N3/c1-2-5-16(6-3-1)8-10-19-11-13-20(14-12-19)15-17-7-4-9-18-17/h1-3,5-6,17-18H,4,7-15H2
Standard InChI Key GYDLYWZZHZBONS-UHFFFAOYSA-N
SMILES C1CC(NC1)CN2CCN(CC2)CCC3=CC=CC=C3
Canonical SMILES C1CC(NC1)CN2CCN(CC2)CCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physicochemical Data

The compound’s molecular formula is C₁₇H₂₇N₃, with a molar mass of 273.42 g/mol . Its structure comprises a piperazine ring substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a 2-pyrrolidinylmethyl moiety (Figure 1). The phenylethyl group introduces aromaticity, while the pyrrolidinylmethyl side chain adds conformational flexibility due to the five-membered pyrrolidine ring.

Table 1: Physicochemical Properties of 1-(2-Phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine

PropertyValueSource
CAS Number1017472-05-7
Molecular FormulaC₁₇H₂₇N₃
Molar Mass273.42 g/mol
SynonymsPiperazine, 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)-

The absence of reported melting or boiling points in available literature suggests that experimental characterization remains incomplete.

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocols for this compound are documented in the provided sources, analogous piperazine derivatives often employ nucleophilic substitution or reductive amination. For example, vindoline–piperazine conjugates synthesized via coupling at the 17-position of vindoline demonstrate the feasibility of introducing piperazine moieties to complex scaffolds . Similarly, the synthesis of 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) involves alkylation of piperazine with phenethyl halides , a strategy potentially applicable to this compound.

Structural Analogues and Activity Trends

Piperazine derivatives exhibit diverse biological activities contingent on substituent patterns:

  • Anticancer agents: Derivatives like compound 23 ([4-(trifluoromethyl)benzyl]piperazine) show potent antiproliferative effects (GI₅₀ = 1.00 μM on MDA-MB-468 breast cancer cells) .

  • Dopamine reuptake inhibitors: 3C-PEP, a structural analogue, demonstrates exceptional dopamine transporter (DAT) affinity (Kᵢ = 0.04 nM) .

The phenylethyl group in 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine may enhance lipophilicity, potentially improving blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeted therapeutics .

Hypothetical Pharmacological Profile

Target Prediction and Mechanistic Insights

Though direct activity data for this compound are unavailable, its structural features suggest possible interactions with:

  • Dopamine and serotonin transporters: The phenylethyl-piperazine motif is a hallmark of DAT inhibitors like 3C-PEP .

  • G protein-coupled receptors (GPCRs): Piperazine derivatives frequently target adrenergic, serotonergic, or histaminergic receptors.

Table 2: Comparative Affinity of Select Piperazine Derivatives

CompoundTarget (Kᵢ)ActivitySource
3C-PEPDAT: 0.04 nMDopamine reuptake inhibitor
Compound 23MEK1/2: IC₅₀ = 14 nMAntiproliferative agent
VandetanibVEGF receptorTyrosine kinase inhibitor

The pyrrolidinylmethyl group may confer selectivity for sigma receptors, as seen in related compounds .

Research Gaps and Future Directions

Priority Investigative Areas

  • Synthetic optimization: Developing scalable routes to improve yield and purity.

  • In vitro screening: Evaluating affinity for DAT, SERT, and GPCRs.

  • ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

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